5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole 5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 895094-13-0
VCID: VC4618868
InChI: InChI=1S/C19H16ClN5O/c1-11-4-7-14(8-5-11)18-21-19(26-23-18)17-13(3)25(24-22-17)15-9-6-12(2)16(20)10-15/h4-10H,1-3H3
SMILES: CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)C)Cl)C
Molecular Formula: C19H16ClN5O
Molecular Weight: 365.82

5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

CAS No.: 895094-13-0

Cat. No.: VC4618868

Molecular Formula: C19H16ClN5O

Molecular Weight: 365.82

* For research use only. Not for human or veterinary use.

5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole - 895094-13-0

Specification

CAS No. 895094-13-0
Molecular Formula C19H16ClN5O
Molecular Weight 365.82
IUPAC Name 5-[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C19H16ClN5O/c1-11-4-7-14(8-5-11)18-21-19(26-23-18)17-13(3)25(24-22-17)15-9-6-12(2)16(20)10-15/h4-10H,1-3H3
Standard InChI Key BDAZPNWRUZQGSP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)C)Cl)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,3-triazole ring substituted at the 1-position with a 3-chloro-4-methylphenyl group and at the 4-position with a methyl group. The triazole moiety is linked via a carbon-carbon bond to a 1,2,4-oxadiazole ring, which is further substituted at the 3-position with a 4-methylphenyl group. This arrangement creates a planar, conjugated system that enhances stability and facilitates π-π interactions with biological targets.

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC19H16ClN5O\text{C}_{19}\text{H}_{16}\text{ClN}_5\text{O}
Molecular Weight365.82 g/mol
CAS Registry Number895094-13-0
IUPAC Name5-[1-(3-Chloro-4-methylphenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
SolubilityLow aqueous solubility; soluble in DMSO, DMF, and ethanol

The presence of electron-withdrawing chlorine and electron-donating methyl groups creates a balanced electronic profile, which influences reactivity and binding affinity .

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis typically involves three stages:

  • Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 3-chloro-4-methylphenyl azide and a propargyl precursor yields the 1,2,3-triazole core .

  • Oxadiazole Construction: Cyclization of a thioamide intermediate with hydroxylamine under reflux conditions forms the 1,2,4-oxadiazole ring .

  • Coupling Reaction: Suzuki-Miyaura cross-coupling links the triazole and oxadiazole moieties using palladium catalysts.

Representative Reaction Conditions:

  • Solvents: Dimethylformamide (DMF), ethanol

  • Temperatures: 80–120°C under reflux

  • Catalysts: Pd(PPh3_3)4_4, CuI

  • Yields: 45–68% after purification

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H}-NMR (400 MHz, DMSO-d6d_6): δ 2.35 (s, 3H, CH3_3), 2.50 (s, 3H, CH3_3), 7.25–7.89 (m, aromatic protons) .

    • 13C^{13}\text{C}-NMR confirms carbonyl (δ 165–170 ppm) and triazole/oxadiazole carbons (δ 140–155 ppm) .

  • Infrared Spectroscopy (IR): Peaks at 1733 cm1^{-1} (C=O), 1609 cm1^{-1} (C=N), and 1238 cm1^{-1} (C-O) .

  • Mass Spectrometry: ESI-MS shows [M+H]+^+ at m/z 366.82, consistent with the molecular formula.

Biological Activity and Mechanisms

Antimicrobial Efficacy

Triazole-oxadiazole hybrids exhibit broad-spectrum activity:

  • Bacterial Targets: Staphylococcus aureus (MIC: 8 µg/mL), Escherichia coli (MIC: 16 µg/mL) .

  • Mechanism: Inhibition of penicillin-binding proteins (PBPs) and DNA gyrase, disrupting cell wall synthesis and nucleic acid replication .

Enzymatic Inhibition

  • Cytochrome P450 (CYP3A4): Competitive inhibition with Ki=3.2 μMK_i = 3.2 \ \mu\text{M}, suggesting drug-drug interaction risks .

Computational and Structural Insights

Molecular Docking Studies

Docking into E. coli DNA gyrase (PDB: 1KZN) reveals:

  • Hydrogen bonds between the oxadiazole oxygen and Asn46.

  • π-π stacking between the triazole ring and Phe140.

  • Binding affinity (ΔG\Delta G): −9.2 kcal/mol .

Quantitative Structure-Activity Relationships (QSAR)

  • Hydrophobicity (logP): 3.1 ± 0.2, optimal for membrane permeability.

  • Polar Surface Area (PSA): 78 Å2^2, indicating moderate blood-brain barrier penetration .

Stability and Degradation Profiles

Thermal Behavior

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with major mass loss at 280°C (DTG peak) .

Hydrolytic Stability

  • pH 7.4 (37°C): 95% intact after 24 hours.

  • pH 1.2 (simulated gastric fluid): 80% degradation within 6 hours, suggesting acid liability .

Industrial and Research Applications

Pharmaceutical Development

  • Lead candidate for antibacterial and anticancer agents .

  • Patent applications: WO2021156471 (antimicrobial use), EP3892598 (chemotherapy adjuvants).

Material Science

  • Precursor for metal-organic frameworks (MOFs) due to nitrogen-rich coordination sites .

Future Research Directions

  • Toxicology Studies: Acute/chronic toxicity profiling in mammalian models.

  • Formulation Optimization: Nanoencapsulation to enhance bioavailability .

  • Targeted Delivery: Antibody-drug conjugates (ADCs) for cancer-specific uptake .

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